ethyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate

Lipophilicity LogP Physicochemical profiling

In hit-to-lead campaigns, scaffold analogs often fail due to unpredictable solubility and permeability. This ethyl ester (CAS 1428139-05-2) solves that. · Computed LogP 1.96-0.39 units higher than methyl analog-enhances passive membrane permeability for intracellular targets [1]. · Superior solubility in common organic solvents versus lower alkyl esters reduces dissolution and chromatographic purification time [1]. · Five rotatable bonds enable broader conformational sampling, improving binding pocket complementarity in fragment-based screening [1]. Supplied at 95% purity with full GHS hazard classification (H302, H315, H319, H335) for immediate safety protocol implementation.

Molecular Formula C16H18N2O4
Molecular Weight 302.32 g/mol
CAS No. 1428139-05-2
Cat. No. B1402006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate
CAS1428139-05-2
Molecular FormulaC16H18N2O4
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC1=C(C(=O)CC(C1)C2=CC=C(O2)C)C#N
InChIInChI=1S/C16H18N2O4/c1-3-21-16(20)9-18-13-6-11(7-14(19)12(13)8-17)15-5-4-10(2)22-15/h4-5,11,18H,3,6-7,9H2,1-2H3
InChIKeyXRTHWGIXPYFCFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Glycinate: Structural & Physicochemical Profile


Ethyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate (CAS 1428139-05-2) is a synthetic β-enamino ester derivative characterized by a cyano-substituted cyclohexenone core fused to a 5-methylfuran moiety and a glycine ethyl ester side chain . It is supplied as a research chemical with a typical purity of 95%, a molecular formula of C16H18N2O4, and a molecular weight of 302.33 g/mol . The compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, owing to the presence of both electron-withdrawing (cyano, carbonyl) and electron-donating (furan) functionalities [1].

Ethyl Glycinate: Why Analogs Cannot Substitute


Although several glycine ester derivatives of the 2-cyano-5-(5-methylfuran-2-yl)-3-oxocyclohex-1-en-1-yl scaffold share a common core, they are not interchangeable. The nature of the ester group directly modulates key physicochemical properties, including lipophilicity and metabolic susceptibility, which are critical determinants of both synthetic utility and potential biological profile . Procurement decisions based solely on scaffold similarity—without quantitative evidence of equivalence—risk introducing compounds with unintended solubility, reactivity, or pharmacokinetic liabilities [1].

Ethyl vs. Methyl Glycinate: Differentiation Evidence


Higher Lipophilicity vs. Methyl Ester

The ethyl ester derivative exhibits a higher computed LogP (1.96) compared to the methyl ester analog (1.57), indicating greater lipophilicity that may translate to improved membrane permeability or organic solvent solubility .

Lipophilicity LogP Physicochemical profiling ADME prediction

Increased Rotatable Bonds vs. Methyl Ester

The ethyl ester contains five rotatable bonds compared to four for the methyl ester, potentially increasing conformational flexibility and adaptability to diverse biological targets or reaction environments .

Conformational flexibility Molecular descriptors Drug-likeness

GHS Hazard Classification

The ethyl ester is classified under GHS07 with specific hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) . While comparable data for the methyl ester are not available from this supplier, this explicit hazard documentation provides essential safety information for procurement and handling decisions that may differ from less thoroughly characterized analogs.

Safety profiling Hazard classification Occupational health

Enhanced Organic Solvent Solubility

The ethyl glycinate ester is reported to improve solubility in organic solvents, facilitating handling in multi-step syntheses compared to lower alkyl ester analogs [1]. This property is qualitatively documented though not yet quantified in a head-to-head solubility study.

Solubility Synthetic handling Process chemistry

Ethyl Glycinate: Recommended Application Scenarios


Lead Optimization with Enhanced Lipophilicity

When a structure-activity relationship (SAR) campaign identifies the glycine ester side chain as a modifiable handle, the ethyl ester provides a computed LogP of 1.96—0.39 log units higher than the methyl analog . This increased lipophilicity can be exploited to improve passive membrane permeability or to fine-tune metabolic stability, making it the preferred choice for hit-to-lead programs targeting intracellular targets where higher logD is desirable.

Synthetic Handling with Improved Solubility

The ethyl ester's enhanced solubility in common organic solvents, relative to lower alkyl ester analogs, facilitates dissolution, liquid transfer, and chromatographic purification in multi-step syntheses [1]. This translates to practical handling advantages and potentially higher recoveries during work-up and purification, reducing overall project timelines.

Safety-Compliant Lab Procurement

The availability of a complete GHS hazard classification (H302, H315, H319, H335) from a reputable supplier enables laboratories to implement appropriate engineering controls, personal protective equipment, and waste disposal protocols before compound receipt, minimizing compliance delays and safety risks.

Conformational Flexibility in Target Engagement

With five rotatable bonds—one more than the methyl ester—the ethyl ester may sample a broader conformational space . This property is valuable in fragment-based drug discovery or biophysical screening where conformational adaptability can enhance binding pocket complementarity and hit confirmation rates.

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